molecular formula C10H12Cl3NO2 B13600100 Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride

Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride

Cat. No.: B13600100
M. Wt: 284.6 g/mol
InChI Key: CNUNTNNWLYHGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate hydrochloride is an α-amino ester hydrochloride salt characterized by a propanoate backbone substituted with a 3,4-dichlorophenyl group at the α-carbon. Its molecular formula is C₁₀H₁₂Cl₃NO₂, with a molecular weight of 284.57 g/mol . The compound’s stereochemistry (R-configuration) and ester functional group contribute to its physicochemical behavior, including solubility in polar solvents like ethyl acetate and stability under inert storage conditions .

Properties

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6 g/mol

IUPAC Name

methyl 2-amino-2-(3,4-dichlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-10(13,9(14)15-2)6-3-4-7(11)8(12)5-6;/h3-5H,13H2,1-2H3;1H

InChI Key

CNUNTNNWLYHGKF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of methyl 2-amino-2-(3,4-dichlorophenyl)propanoate hydrochloride primarily involves multi-step organic transformations starting from commercially available precursors. The key steps include:

  • Formation of an imine intermediate via condensation of 3,4-dichlorobenzaldehyde with methylamine
  • Michael addition of the imine to methyl acrylate to form the amino ester backbone
  • Acidification with hydrochloric acid to yield the stable hydrochloride salt

This synthetic pathway is supported by patent disclosures and literature describing analogous amino acid ester hydrochloride preparations.

Detailed Stepwise Procedure

Step Reaction Type Reagents/Conditions Outcome
1 Imine Formation 3,4-dichlorobenzaldehyde + methylamine, solvent (e.g., ethanol), mild heating Formation of imine intermediate
2 Michael Addition Imine intermediate + methyl acrylate, base catalyst (e.g., triethylamine), controlled temperature Formation of methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate
3 Hydrochloride Salt Formation Addition of hydrochloric acid (HCl) in anhydrous or aqueous medium Conversion to hydrochloride salt form
4 Purification Recrystallization or column chromatography (solvents such as ethyl acetate, methanol) Pure methyl 2-amino-2-(3,4-dichlorophenyl)propanoate hydrochloride

Reaction Conditions and Optimization

  • Solvents: Ethanol or methanol are commonly used for imine formation and esterification steps.
  • Temperature: Mild heating (40–70°C) facilitates imine formation and Michael addition without decomposition.
  • Catalysts: Base catalysts such as triethylamine may be used to promote Michael addition.
  • Acidification: Hydrochloric acid is added carefully to avoid hydrolysis of the ester group.
  • Purification: Recrystallization from suitable solvents or chromatographic methods ensure high purity (>95%) suitable for research or pharmaceutical use.

Industrial and Scale-Up Considerations

Industrial synthesis typically employs:

Analytical Characterization of the Product

Key methods to confirm structure and purity include:

Technique Purpose Typical Results for Compound
High-Performance Liquid Chromatography (HPLC) Purity assessment ≥95% purity with C18 column, UV detection at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation ¹H NMR: methyl ester protons δ 3.6–3.8 ppm; aromatic protons δ 7.2–7.5 ppm; methylamino δ 2.4–2.6 ppm
Mass Spectrometry (ESI-MS) Molecular ion verification Molecular ion peak [M+H]⁺ near 317.2 g/mol

Summary Table of Preparation Methods

Aspect Details
Starting Materials 3,4-dichlorobenzaldehyde, methylamine, methyl acrylate
Key Reactions Imine formation, Michael addition, acidification to HCl salt
Solvents Ethanol, methanol
Catalysts Base catalysts such as triethylamine
Reaction Temperature 40–70°C
Purification Techniques Recrystallization, column chromatography
Analytical Methods HPLC, NMR, Mass Spectrometry
Stability Considerations Sensitive to hydrolysis and UV light
Industrial Scale Adaptations Batch/continuous flow, catalyst optimization, in-process monitoring

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl2-amino-2-(3,4-dichlorophenyl)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substituents on Key Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Differences
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate hydrochloride (Target) C₁₀H₁₂Cl₃NO₂ 284.57 3,4-Cl₂ Reference compound with dual chlorine atoms; high lipophilicity.
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ 233.67 4-F Fluorine’s electronegativity may reduce metabolic stability compared to Cl₂.
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₄S 307.79 4-SO₂CH₃ Sulfonyl group enhances solubility but may reduce blood-brain barrier penetration.
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride C₁₀H₁₃Cl₂NO₂ 250.12 4-Cl Single Cl atom reduces steric hindrance, potentially increasing receptor affinity.

Key Findings :

  • The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to mono-halogenated analogs, which may improve binding to hydrophobic enzyme pockets .

Backbone and Functional Group Modifications

Table 2: Influence of Ester and Amine Groups
Compound Name Backbone Structure Amine Position Ester Group Biological Relevance
Target Compound Propanoate α-carbon Methyl Ester may enhance cell permeability; α-amine critical for chiral recognition.
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride Acetate α-carbon None Carboxylic acid form may limit bioavailability due to ionization at physiological pH.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate Cyclopropane Cyclic Phenyl Cyclic structure restricts conformational flexibility, affecting target selectivity.

Key Findings :

  • The methyl ester in the target compound improves lipophilicity and oral bioavailability compared to carboxylic acid analogs like .
  • Cyclopropane-based structures (e.g., ) exhibit rigid geometries that may enhance selectivity but reduce synthetic accessibility .
Table 3: Hazard and Bioactivity Comparisons
Compound Name GHS Hazard Statements Potential Bioactivity
Target Compound H302, H315, H319, H335 Likely CNS activity (analogous to Sertraline’s 3,4-dichlorophenyl motif) .
Sertraline Hydrochloride H301, H311, H331 SSRI antidepressant; 3,4-dichlorophenyl critical for serotonin transporter inhibition.
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride Not specified Unlikely CNS activity due to lack of aromatic pharmacophore.

Key Findings :

  • Safety profiles indicate moderate toxicity (e.g., skin/eye irritation), necessitating careful handling .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate in dimethylformamide (DMF) under reflux has been used to synthesize structurally related dichlorophenyl indazole derivatives, achieving yields between 23–84% depending on substituent effects . Key variables include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux conditions), and stoichiometric ratios of reagents. Purification often involves recrystallization or chromatography to isolate the hydrochloride salt.

Q. How can NMR spectroscopy (¹H and ¹³C) be utilized to confirm the molecular structure of this compound?

  • Methodology : ¹H NMR chemical shifts (δ) and coupling constants (J) provide insights into the electronic environment of protons. For example:

  • The dichlorophenyl group shows aromatic protons as doublets (δ ~7.7–8.9 ppm, J = 8–9 Hz) due to ortho/para substituents .
  • The methyl ester group appears as a singlet (δ ~3.7 ppm), while the amino proton (as NH₂⁺ in HCl salt) may show a broad peak at δ ~2.5–3.5 ppm .
    ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and quaternary carbons (e.g., dichlorophenyl ring carbons at δ ~120–145 ppm) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Methodology :

  • Solubility : The hydrochloride salt improves aqueous solubility compared to the free base. It is soluble in polar solvents (e.g., methanol, DMSO) but less so in non-polar solvents .
  • Stability : Hygroscopicity necessitates storage under inert atmosphere (argon/nitrogen) at room temperature. Degradation risks include hydrolysis of the ester group under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity for chiral variants of this compound, such as (R)- or (S)-isomers?

  • Methodology : Chiral resolution techniques include:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during synthesis to favor one enantiomer. highlights the synthesis of methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride with ≥97% purity via stereoselective routes .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for structurally similar derivatives?

  • Methodology :

  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., hindered rotation of substituents) that cause peak splitting .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to assign overlapping signals. For example, HSQC can distinguish between NH₂⁺ and aromatic protons in crowded regions .

Q. How do substituent effects (e.g., position of chlorine atoms on the phenyl ring) influence the compound’s reactivity in downstream applications?

  • Methodology :

  • Hammett Studies : Quantify electronic effects using σ values. 3,4-Dichloro substitution (strong electron-withdrawing groups) increases electrophilicity at the α-carbon, enhancing nucleophilic attack rates .
  • Computational Modeling : DFT calculations (e.g., Mulliken charges) predict regioselectivity in reactions like amidation or ester hydrolysis .

Pharmacological and Mechanistic Questions

Q. What are the validated analytical methods (e.g., HPLC, LC-MS) for quantifying this compound in biological matrices?

  • Methodology :

  • HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) and UV detection (λ = 254 nm for aromatic groups). Retention times are calibrated against reference standards .
  • LC-MS/MS : MRM transitions (e.g., m/z 285 → 154 for the parent ion) enable sensitive detection in plasma/tissue homogenates .

Q. What role does this compound play as an intermediate in synthesizing pharmacologically active molecules (e.g., sertraline analogs)?

  • Methodology : The 3,4-dichlorophenyl moiety is a key structural feature in sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI). Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate hydrochloride serves as a precursor in telescoped synthesis routes, enabling efficient coupling with naphthalenamine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.